Imidazo[1,5-a]pyrazin-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyrazin-3-ylmethanol is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core with a methanol group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrazin-3-ylmethanol typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method is the iodine-catalyzed one-pot three-component condensation reaction. This involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and the use of efficient catalysts like iodine suggest that scalable production is feasible. The use of readily available starting materials and mild reaction conditions further supports the potential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyrazin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution can introduce various functional groups like halides or amines.
Scientific Research Applications
Imidazo[1,5-a]pyrazin-3-ylmethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazin-3-ylmethanol and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, certain derivatives can fit into the hinge regions of kinases like DDR1 and DDR2, forming hydrogen bonds with specific amino acids . This interaction can inhibit the activity of these kinases, leading to anticancer effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness: Imidazo[1,5-a]pyrazin-3-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
imidazo[1,5-a]pyrazin-3-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-5-7-9-4-6-3-8-1-2-10(6)7/h1-4,11H,5H2 |
InChI Key |
HZSSVQCXMWIBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2CO)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.